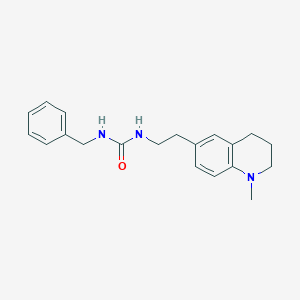
1-Benzyl-3-(2-(1-Methyl-1,2,3,4-tetrahydrochinolin-6-yl)ethyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a complex organic compound that features a urea functional group attached to a benzyl group and a tetrahydroquinoline moiety
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the tetrahydroquinoline moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.
Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydroquinoline derivative.
Formation of the Urea Group: The final step involves the reaction of the benzyl-tetrahydroquinoline intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrahydroquinoline moiety is known to interact with various biological targets, potentially affecting neurotransmitter systems or enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea include:
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)ethyl)urea: This compound features an isoquinoline moiety instead of a quinoline, which may result in different biological activities.
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiourea: The urea group is replaced with a thiourea group, potentially altering its reactivity and interaction with biological targets.
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate: The urea group is replaced with a carbamate group, which may affect its stability and reactivity.
The uniqueness of 1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-benzyl-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-23-13-5-8-18-14-16(9-10-19(18)23)11-12-21-20(24)22-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,14H,5,8,11-13,15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAJERDMOZZBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2433488.png)
![Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride](/img/structure/B2433489.png)

![6-methyl-2-(methylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2433495.png)
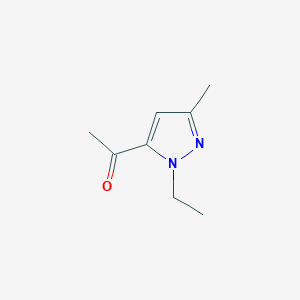
![5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2433498.png)
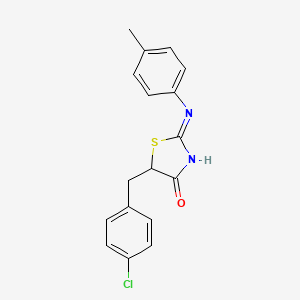
![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2433501.png)
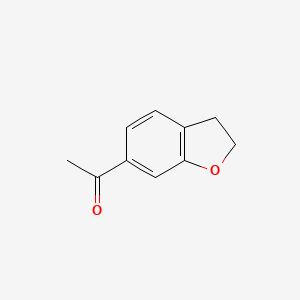
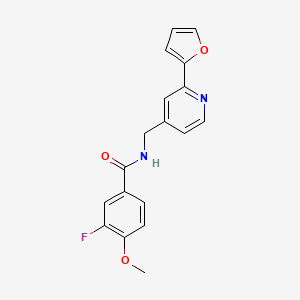
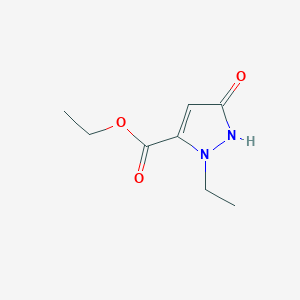
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2433508.png)
![ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2433510.png)

